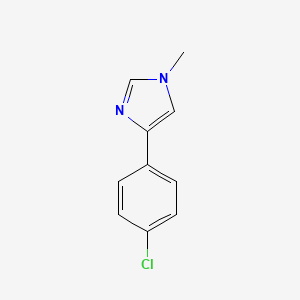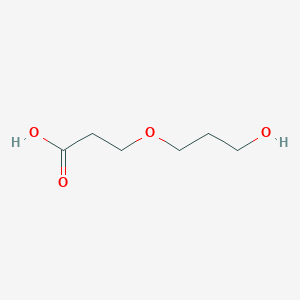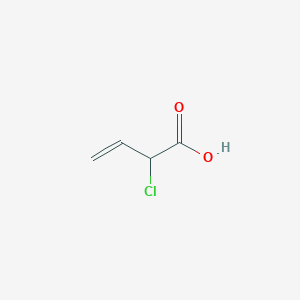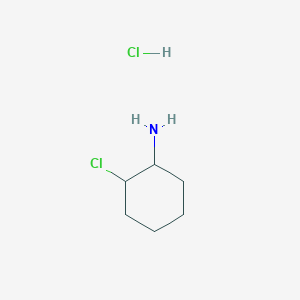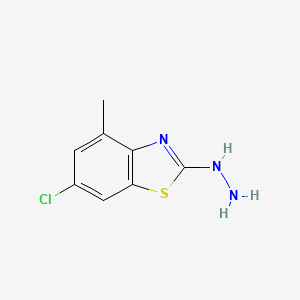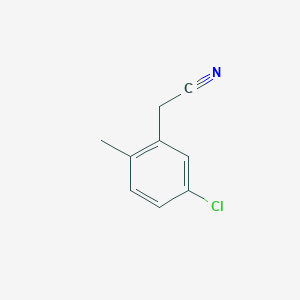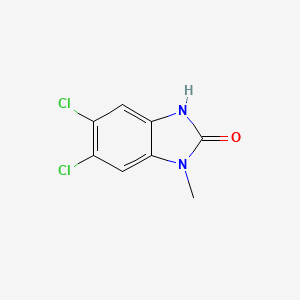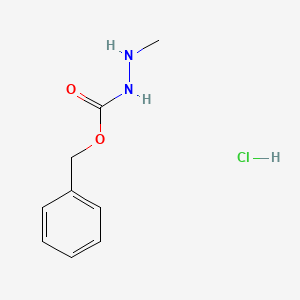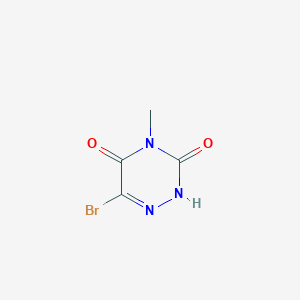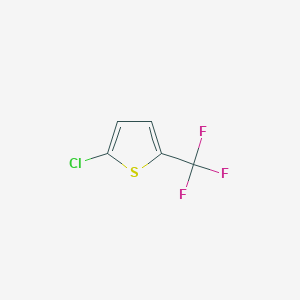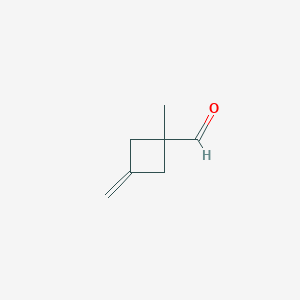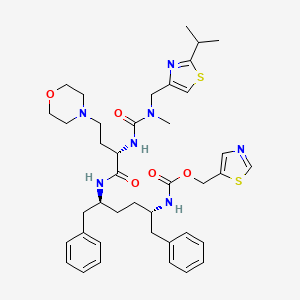
8SF9NFU3QD
描述
The compound identified by the unique ingredient identifier “8SF9NFU3QD” is known as Cobicistat. Cobicistat is a pharmacokinetic enhancer used in combination with other antiretroviral drugs to treat HIV-1 infection. It functions by inhibiting the enzyme cytochrome P450 3A (CYP3A), which enhances the effectiveness of other drugs by increasing their concentration in the bloodstream .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Cobicistat involves multiple steps, starting from simple organic molecules. The process typically includes the formation of key intermediates through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of Cobicistat follows similar synthetic routes but on a larger scale. The process is carried out in batch reactors with stringent control over reaction parameters to ensure consistency and quality. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
化学反应分析
Types of Reactions: Cobicistat undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cobicistat may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Cobicistat has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and drug interactions.
Biology: Investigated for its effects on cellular metabolism and enzyme activity.
Medicine: Primarily used in combination with other antiretroviral drugs to enhance their efficacy in treating HIV-1 infection.
Industry: Utilized in the pharmaceutical industry for the development of combination therapies and drug formulations.
作用机制
Cobicistat exerts its effects by inhibiting the enzyme cytochrome P450 3A (CYP3A). This inhibition prevents the metabolism of co-administered drugs, leading to increased drug concentrations in the bloodstream. The molecular targets of Cobicistat include the active site of CYP3A, where it binds and blocks the enzyme’s activity. This pathway enhances the pharmacokinetic profiles of other antiretroviral drugs, making them more effective in treating HIV-1 infection .
相似化合物的比较
Ritonavir: Another pharmacokinetic enhancer used in combination with antiretroviral drugs.
Elvitegravir: An integrase inhibitor often co-formulated with Cobicistat for HIV treatment.
Darunavir: A protease inhibitor that benefits from the pharmacokinetic enhancement provided by Cobicistat.
Uniqueness: Cobicistat is unique in its specific inhibition of CYP3A without having antiviral activity itself. This selective inhibition allows it to enhance the effectiveness of other drugs without contributing to the development of drug resistance. Additionally, Cobicistat has a favorable safety profile and is well-tolerated in patients .
属性
IUPAC Name |
1,3-thiazol-5-ylmethyl N-[(2S,5S)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCIGNRJZKPOIKD-UEMWQVMZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@@H](CC[C@@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H53N7O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2230789-82-7 | |
| Record name | Cobicistat, (S,S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230789827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COBICISTAT, (S,S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SF9NFU3QD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


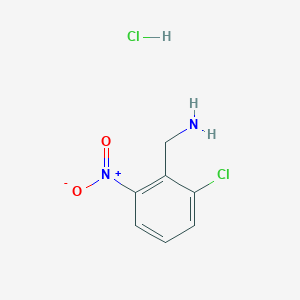
![1-[2-(benzylsulfanyl)ethyl]-3-(2-methylcyclohexyl)urea](/img/structure/B6597647.png)
